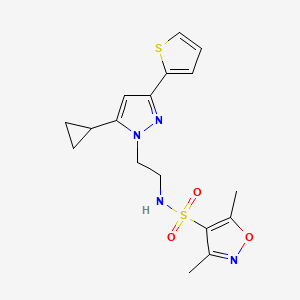

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

Description

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a heterocyclic compound featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a thiophen-2-yl moiety at position 3. The pyrazole ring is linked via an ethyl chain to a 3,5-dimethylisoxazole-4-sulfonamide group. While direct pharmacological data for this compound are absent in the provided evidence, structural analogs in the literature suggest relevance in medicinal chemistry and drug discovery.

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3S2/c1-11-17(12(2)24-20-11)26(22,23)18-7-8-21-15(13-5-6-13)10-14(19-21)16-4-3-9-25-16/h3-4,9-10,13,18H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYEYTHHNCMKOLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C(=CC(=N2)C3=CC=CS3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article synthesizes available data on its biological activity, including case studies, research findings, and relevant data tables.

- Molecular Formula : C17H22N4O3S

- Molecular Weight : 378.45 g/mol

- CAS Number : 1797671-87-4

- Purity : Typically around 95%

Anticancer Activity

The compound's structural features suggest potential anticancer properties. A related study on pyrazole derivatives indicated that modifications could lead to enhanced cytotoxicity against various cancer cell lines . Specifically, compounds within this class have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis.

Anti-inflammatory Activity

The sulfonamide group in the compound is known for its anti-inflammatory properties. Research on sulfonamide-containing pyrazole derivatives has shown their effectiveness in inhibiting cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes . This suggests that this compound may also exhibit similar anti-inflammatory effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. The following table summarizes key findings from various studies related to SAR:

Case Studies

- Antimicrobial Efficacy : A study evaluating a series of thiazole derivatives found that specific substitutions led to significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings suggest that similar modifications could enhance the efficacy of this compound against resistant bacterial strains .

- Cytotoxicity Assessment : In vitro studies on pyrazole derivatives have demonstrated varying levels of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These studies indicate the potential of compounds like this compound in cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Heterocyclic Substituents

- Compound 4 and 5 (): These isostructural thiazole-pyrazole hybrids feature fluorophenyl and chlorophenyl substituents. The perpendicular orientation of one fluorophenyl group in these analogs may influence solubility and binding affinity compared to the target compound’s cyclopropyl-thiophene system .

- Compound 191 () : This pyrazole derivative includes a trifluoromethyl group and a sulfonamide-linked indazole. While it shares the cyclopropyl and sulfonamide motifs with the target compound, the trifluoromethyl group and indazole core likely enhance metabolic stability and target selectivity, differing from the thiophene and isoxazole in the target .

Thiophen-2-yl-Containing Compounds

- Bb2 (I12, ) : A diazepane derivative with pyridinyl and thiophen-2-yl substituents. Both Bb2 and the target compound utilize thiophen-2-yl for aromatic interactions, but Bb2’s pyrimidine core and diazepane chain contrast with the pyrazole-isoxazole system in the target. Such structural differences may lead to divergent pharmacokinetic profiles .

- Pharmacopeial Compounds () : Thiophen-2-yl ethylamine derivatives (e.g., compound d, e, f) highlight the prevalence of thiophene in CNS-targeting agents. The target compound’s ethyl-linked thiophene may similarly enhance blood-brain barrier penetration, though its isoxazole-sulfonamide group could reduce CNS activity compared to amine oxides in .

Sulfonamide-Containing Analogues

- Quinolone Derivatives (): N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones demonstrate antibacterial activity, with sulfonamide-like side chains contributing to target binding. The target compound’s sulfonamide group may share similar hydrogen-bonding capabilities but lacks the quinolone core linked to DNA gyrase inhibition .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Structural Insights : The target compound’s cyclopropyl group may enhance steric hindrance and metabolic stability compared to fluorophenyl analogs in . Its thiophen-2-yl moiety could improve aromatic interactions in binding pockets, similar to Bb2 () .

- Sulfonamide Functionality: While quinolone derivatives in leverage sulfonamide-like groups for antibacterial activity, the target’s isoxazole-sulfonamide may target enzymes like carbonic anhydrases or kinases, though this requires validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.